molecular formula C21H22N2O6 B13090823 (2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid CAS No. 29475-98-7

(2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid

Cat. No.: B13090823
CAS No.: 29475-98-7
M. Wt: 398.4 g/mol
InChI Key: NGLBISVSKIJFNB-ROUUACIJSA-N
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Description

(2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group of pyrrolidine with benzyloxycarbonyl (Cbz) groups, followed by carboxylation at the 2-position. The reaction conditions often involve the use of strong bases and protecting group strategies to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting groups, revealing the free amino and carboxyl groups.

    Substitution: The compound can participate in substitution reactions where the benzyloxycarbonyl groups are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include deprotected pyrrolidine carboxylic acids, oxidized derivatives, and substituted analogs with different functional groups replacing the benzyloxycarbonyl groups.

Scientific Research Applications

(2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-((Methoxy)carbonyl)-4-(((methoxy)carbonyl)amino)pyrrolidine-2-carboxylic acid
  • (2S,4S)-1-((Ethoxy)carbonyl)-4-(((ethoxy)carbonyl)amino)pyrrolidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, (2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid exhibits unique properties due to the presence of benzyloxycarbonyl groups. These groups enhance the compound’s stability and influence its reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.

Properties

CAS No.

29475-98-7

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

(2S,4S)-1-phenylmethoxycarbonyl-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H22N2O6/c24-19(25)18-11-17(22-20(26)28-13-15-7-3-1-4-8-15)12-23(18)21(27)29-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,22,26)(H,24,25)/t17-,18-/m0/s1

InChI Key

NGLBISVSKIJFNB-ROUUACIJSA-N

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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